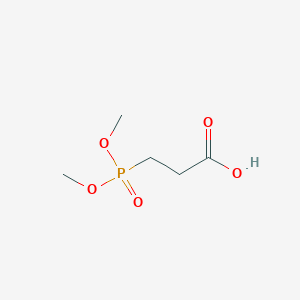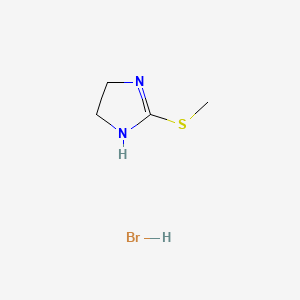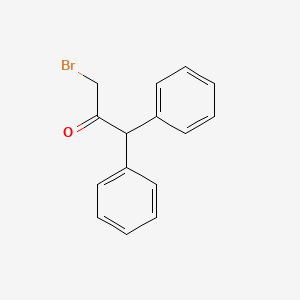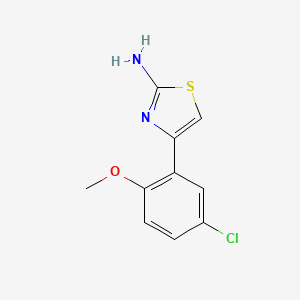
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
説明
The compound “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine”. However, methods for the synthesis of similar piperazine derivatives have been published, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.Molecular Structure Analysis
The molecular structure of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” is not readily available. However, a related compound “4-(5-Chloro-2-methoxy-phenyl)-4-oxo-butyric acid” has a molecular formula of C11H11ClO4 and a molecular weight of 242.664.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine”. However, a related compound “4-(5-Chloro-2-methoxyphenyl)-2-methylthiazole” has been mentioned in the context of early discovery research5.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” are not readily available. However, a related compound “5-Chloro-2-methoxyphenylboronic acid” has a molecular weight of 186.40 and a melting point of 134-141 °C (lit.)8.科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations has utilized derivatives of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. Studies have explored the molecular structure, spectroscopic data, and the biological effects predicted by molecular docking results, highlighting the compound's potential in drug design and biological applications (Viji et al., 2020).
Antimicrobial Activity
Compounds synthesized from 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine have been screened for antimicrobial activity. These studies have provided insights into the antimicrobial potential of the compound's derivatives against various pathogens, indicating their significance in developing new antimicrobial agents (Badiger et al., 2013).
Photodynamic Therapy and Fluorescence Studies
The compound and its derivatives have been investigated for their photophysical and photochemical properties, especially in the context of photodynamic therapy (PDT) for cancer treatment. Studies have shown that certain derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for PDT applications (Pişkin et al., 2020).
Anticancer and HIV Research
Research into the pharmacological evaluation of pyrazolines and thiazolidin-4-one derivatives related to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine has indicated potential anticancer and anti-HIV properties. These studies have laid the groundwork for further exploration of the compound's utility in treating various diseases (Patel et al., 2013).
Corrosion Inhibition
Derivatives of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine have been examined for their efficacy as corrosion inhibitors. The findings suggest their utility in protecting metals against corrosion, highlighting the compound's importance in industrial applications (Saraswat & Yadav, 2020).
Safety And Hazards
The safety and hazards of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine” are not readily available. However, a related compound “5-Chloro-2-methoxyphenylboronic acid” is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation9.
将来の方向性
There is no specific information available on the future directions of “4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine”. However, compounds with similar structures are often used in the synthesis of pharmaceuticals and could potentially have biological activity67. Therefore, future research could focus on exploring the potential biological activities of this compound and its derivatives.
特性
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWSHSVUYUBQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366290 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |
CAS RN |
303019-72-9 | |
| Record name | 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1597167.png)
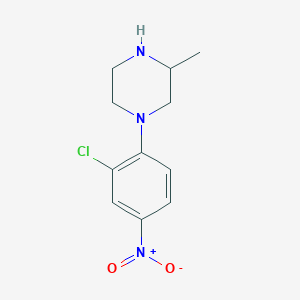
![5-[Isocyano-(toluene-4-sulfonyl)-methyl]-benzo[1,3]dioxole](/img/structure/B1597169.png)


